N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide
Description
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a diazabicyclo octane moiety with a thieno pyrazine core, making it an interesting subject for chemical research and development.
Properties
Molecular Formula |
C22H26N6OS |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
7-amino-N-[2-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)phenyl]ethyl]-3-methylthieno[2,3-b]pyrazine-6-carboxamide |
InChI |
InChI=1S/C22H26N6OS/c1-13-10-25-19-18(23)20(30-22(19)26-13)21(29)24-9-8-14-2-6-17(7-3-14)28-11-15-4-5-16(12-28)27-15/h2-3,6-7,10,15-16,27H,4-5,8-9,11-12,23H2,1H3,(H,24,29) |
InChI Key |
COFVJJPVPQMVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C(SC2=N1)C(=O)NCCC3=CC=C(C=C3)N4CC5CCC(C4)N5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazabicyclo Octane Moiety: This can be achieved through a cyclization reaction involving appropriate amine and alkyl halide precursors under basic conditions.
Synthesis of the Thieno Pyrazine Core: This involves the condensation of a thieno compound with a pyrazine derivative, often under acidic or basic conditions to facilitate the ring closure.
Coupling of the Two Moieties: The final step involves coupling the diazabicyclo octane moiety with the thieno pyrazine core through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino and thieno groups can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as nitro or sulfone compounds.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(4-(3,8-Diazabicyclo[32
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: As a potential ligand for studying receptor-ligand interactions and as a probe for investigating biological pathways.
Medicine: As a potential therapeutic agent for targeting specific biological pathways or receptors.
Industry: As a precursor for the synthesis of advanced materials or as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A similar bicyclic compound with different functional groups.
Thieno[2,3-b]pyrazine derivatives: Compounds with similar core structures but different substituents.
Phenethylamines: Compounds with similar phenethyl groups but different core structures.
Uniqueness
N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide is unique due to its combination of a diazabicyclo octane moiety with a thieno pyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
